molecular formula C15H9N3O3 B14693332 Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide CAS No. 25629-73-6

Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide

Cat. No.: B14693332
CAS No.: 25629-73-6
M. Wt: 279.25 g/mol
InChI Key: PWSXTZOMNBDGJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide is a heterocyclic compound featuring a fused pyrido-phenazine core with hydroxyl and dioxide substituents. Its structure combines nitrogen- and oxygen-containing aromatic systems, which may confer unique electronic and biological properties. This article synthesizes findings from diverse sources to elucidate its structural, synthetic, and functional distinctions.

Properties

CAS No.

25629-73-6

Molecular Formula

C15H9N3O3

Molecular Weight

279.25 g/mol

IUPAC Name

7,12-dioxidopyrido[3,2-a]phenazine-7,12-diium-5-ol

InChI

InChI=1S/C15H9N3O3/c19-13-8-12-15(9-4-3-7-16-14(9)13)18(21)11-6-2-1-5-10(11)17(12)20/h1-8,19H

InChI Key

PWSXTZOMNBDGJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)[N+](=C3C=C(C4=C(C3=[N+]2[O-])C=CC=N4)O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted phenazines, which exhibit enhanced biological activities and improved pharmacological properties .

Scientific Research Applications

Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Core Ring Systems

  • Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide : Contains a fused pyridine-phenazine system with two dioxide groups at positions 7 and 12 and a hydroxyl group at position 5. The dioxide substituents likely increase electron deficiency, influencing reactivity and stability.
  • Pyrido[3,2-a]phenoxazin-5-ones (): Feature a pyrido-phenoxazine core with a ketone group.
  • Pyrido[4,3-d]pyrimidines (): Fused pyridine-pyrimidine systems, often with sulfur or nitrogen substituents. These lack the extended aromaticity of phenazine derivatives, which may reduce conjugation effects .

Substituent Effects

  • Dioxide groups in the target compound could enhance electrophilic reactivity compared to pyrido-phenoxazinones, which have a single ketone group.
  • The hydroxyl group at position 5 may facilitate hydrogen bonding, a feature absent in sulfur-containing analogs like thiazolo[3,2-a]pyrido[4,3-d]pyrimidines () .

Table 1: Structural Features of Selected Compounds

Compound Class Core Structure Key Substituents Electron Density
This compound Pyrido-phenazine –OH, –O₂ (positions 5,7,12) Highly electron-deficient
Pyrido[3,2-a]phenoxazin-5-ones Pyrido-phenoxazine –C=O (position 5) Moderate electron deficiency
Thiazolo[3,2-a]pyrido[4,3-d]pyrimidines Pyrido-pyrimidine-thiazole –S–, –CH₃ Electron-rich due to sulfur

One-Pot vs. Multi-Step Syntheses

  • Pyrido[3,2-a]phenoxazin-5-ones (): Synthesized via a one-pot multicomponent cascade reaction using o-aminophenols, paraformaldehyde, and enaminones. This method highlights the versatility of o-aminophenols as bis-nucleophiles and iminoquinone precursors .
  • Pyrido-pyrimidines (): Prepared through reactions of imino thioacetals with ortho-amino esters, yielding tricyclic products in one step. Sulfur-containing reagents (e.g., elemental sulfur) are critical for cyclization .
  • Pyrido[1,2-a]azepines (): Require multi-step syntheses, such as the preparation of cis-5,6-disubstituted piperidinones as intermediates for Stemona alkaloids .

Photophysical Properties

  • Pyrido[3,2-a]phenoxazin-5-ones exhibit aggregation-induced emission (AIE) and polarity-sensitive photoluminescence, making them promising for bioimaging (). The dioxide groups in the target compound may alter these properties by increasing electron withdrawal .

Antimicrobial Activity

  • Pyrido[1,2-a]pyrimidines () show modest antimicrobial effects against bacterial and fungal strains, though inferior to ampicillin and clotrimazole. The dioxide and hydroxyl groups in the target compound might enhance bioavailability or target binding .

Electronic and Stability Profiles

  • Electron-deficient systems like the target compound may exhibit higher oxidative stability but lower solubility compared to sulfur-containing analogs (e.g., thiazolo derivatives in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.